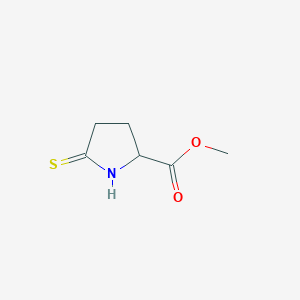
(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride (ENPC) is a chemical compound that has been the subject of much scientific research in recent years. ENPC is an organic compound that belongs to a family of compounds known as sulfonamides, which have been used in the synthesis of various compounds. ENPC has been studied for its potential applications in the fields of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as sulfonamides, sulfones, and sulfonamides. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Furthermore, this compound has been used in the synthesis of peptides, proteins, and other biological molecules. It has also been used in the study of enzyme kinetics and the development of drug delivery systems.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is still being studied. It is believed that the sulfonyl group of this compound binds to the active site of enzymes, which results in the inhibition of their catalytic activity. This inhibition of enzyme activity is believed to be the basis for its potential applications in the laboratory.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the growth of bacteria. In addition, this compound has been shown to have an anti-inflammatory effect, as well as an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be purified by recrystallization. It is also relatively stable in aqueous solutions, and it is not toxic to humans. However, this compound does have some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to work with in certain conditions. Furthermore, it is not very stable in organic solvents, and it can be difficult to control the reaction conditions.
Direcciones Futuras
There are several potential future directions for (E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride research. It could be used in the development of new pharmaceuticals, as well as in the development of new pesticides and other chemicals. It could also be studied further for its potential applications in the synthesis of peptides, proteins, and other biological molecules. Additionally, this compound could be studied further for its potential biochemical and physiological effects, as well as its effects on gene expression. Finally, this compound could be studied further for its potential applications in the development of drug delivery systems.
Métodos De Síntesis
(E)-2-(4-nitrophenyl)ethene-1-sulfonyl chloride is synthesized by a reaction between 4-nitrophenyl acetate and sulfuryl chloride in the presence of a tertiary amine, such as triethylamine. The reaction is carried out in an aqueous solution at a temperature of about 80°C. The reaction produces a sulfonamide intermediate, which is then hydrolyzed to yield this compound. The reaction is typically completed in less than an hour, and the product can be purified by recrystallization.
Propiedades
IUPAC Name |
(E)-2-(4-nitrophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-6H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMBRAHBRXXFEU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7506-63-0 |
Source


|
| Record name | NSC407005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6598177.png)

![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)







![{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B6598263.png)
